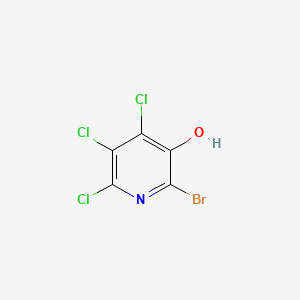

2-Bromo-4,5,6-trichloropyridin-3-ol

Description

Properties

IUPAC Name |

2-bromo-4,5,6-trichloropyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl3NO/c6-4-3(11)1(7)2(8)5(9)10-4/h11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXVKXMIDXWCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Halogenation via Directed Metalation

Directed ortho-metalation (DoM) has emerged as a cornerstone strategy for introducing halogens at specific positions on pyridine derivatives. In a protocol analogous to the synthesis of 4-bromo-2,3,5-trichloro-6-iodopyridine , lithiation at position 4 of 2,3,5-trichloropyridine enables subsequent halogenation. For 2-bromo-4,5,6-trichloropyridin-3-ol, the hydroxyl group at position 3 could act as a directing group, facilitating deprotonation at position 2. Quenching the resulting lithiated intermediate with a bromine source (e.g., Br₂ or N-bromosuccinimide) would yield the desired bromo-substituted product.

Key challenges include the electron-withdrawing effects of adjacent chlorines, which may reduce the nucleophilicity of the lithiated species. Optimizing the solvent system (e.g., tetrahydrofuran or diethyl ether) and temperature (-78°C to 0°C) is critical to suppress side reactions . This method offers regioselectivity but requires stringent anhydrous conditions and specialized handling of reactive intermediates.

Protective Group Strategies for Hydroxyl Functionalization

The hydroxyl group at position 3 poses a challenge during halogenation due to its susceptibility to oxidation or undesired side reactions. A protective group approach, such as masking the hydroxyl as a methoxy or acetyloxy group, enables halogenation under aggressive conditions. For example, 3-methoxy-4,5,6-trichloropyridine can be brominated at position 2 using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Subsequent demethylation with boron tribromide (BBr₃) restores the hydroxyl functionality.

| Step | Reagent/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, DMF | Methoxylation | 85–90 |

| 2 | NBS, AIBN, CCl₄ | Bromination | 60–70 |

| 3 | BBr₃, CH₂Cl₂ | Demethylation | 75–80 |

This three-step sequence balances functional group compatibility and regioselectivity, though the use of toxic reagents like BBr₃ necessitates rigorous safety protocols.

Cyclization Routes from Pre-halogenated Intermediates

Ring-forming reactions offer an alternative pathway to construct the pyridine core with pre-installed halogen substituents. A modified Hantzsch synthesis could employ trichloroacetamide and brominated β-keto esters under basic conditions. For instance, reacting ethyl 2-bromo-3-oxobutanoate with trichloroacetamide in ammonium hydroxide generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine system using manganese dioxide .

This method circumvents the need for late-stage halogenation but suffers from low yields (30–40%) due to competing polymerization and byproduct formation.

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of the aforementioned routes based on yield, scalability, and practicality:

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Directed Metalation | High regioselectivity | Sensitive to moisture/oxygen | Laboratory |

| Sequential Halogenation | Scalable, uses inexpensive reagents | Risk of over-halogenation | Industrial |

| Protective Group | Compatible with harsh conditions | Multiple steps, toxic reagents | Pilot-scale |

| Cyclization | Avoids late-stage halogenation | Low yield, byproduct formation | Laboratory |

Industrial applications favor sequential halogenation due to cost-effectiveness, whereas laboratory settings prioritize directed metalation for precision.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6-trichloropyridin-3-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the halogens.

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of dehalogenated pyridine derivatives or alcohols.

Scientific Research Applications

2-Bromo-4,5,6-trichloropyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6-trichloropyridin-3-ol depends on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include brominated and chlorinated pyridinols, as well as halogenated aromatic compounds with diverse functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations :

- Halogenation: The target compound’s trichloro substitution distinguishes it from mono-halogenated analogues (e.g., 5-Bromo-6-fluoropyridin-3-ol), likely increasing its molecular weight (MW ≈ 315 g/mol) and lipophilicity.

- However, the multiple chlorines could offset this by increasing hydrophobicity.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from related structures:

- Lipophilicity: The log KOW of 2-Bromo-4'-methoxyacetophenone (2.1) suggests moderate lipophilicity.

- Solubility: Polar substituents (e.g., hydroxyl) may enhance aqueous solubility, but heavy halogenation could reduce it. For example, 2-bromo-4,6-dinitroaniline—a non-pyridine analogue—showed adsorption issues in GC analysis due to polarity , suggesting similar challenges for the target compound.

Analytical Challenges

Highly halogenated aromatics often require specialized analytical methods:

- GC/MS Limitations : Compounds like 2-bromo-4,6-dinitroaniline exhibit peak tailing in GC due to adsorption . The target compound’s polarity and halogenation may necessitate derivatization or alternative techniques (e.g., LC-MS).

- Detection Limits : For 2-bromo-4,6-dinitroaniline, method quantification limits (MQLs) were 6.2 µg/g , suggesting that sensitive methods are critical for trace analysis of polyhalogenated compounds.

Toxicity and Regulatory Considerations

- Mutagenicity and Sensitization: Halogenated aromatics like 2-bromo-4,6-dinitroaniline exceed REACH limits (30 µg/g) in textiles, posing mutagenicity risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4,5,6-trichloropyridin-3-ol?

- Methodology : Sequential halogenation of pyridine derivatives is a common approach. For example, bromination and chlorination can be achieved using reagents like or (for bromination) and (for chlorination). Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may also introduce substituents regioselectively, as seen in analogous polychlorinated pyridine syntheses .

- Key Considerations : Monitor reaction conditions (temperature, stoichiometry) to avoid over-halogenation. Use inert atmospheres for moisture-sensitive intermediates.

Q. How can I confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- GC/MS : Effective for identifying volatile impurities; compare retention times with standards .

- NMR Spectroscopy : , , and NMR (if applicable) confirm substitution patterns and hydroxyl group presence.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated in crystallographic studies of brominated pyridine derivatives .

- Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations) for consistency.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Root Cause Analysis :

- Impurity Interference : Use preparative HPLC or column chromatography to isolate pure fractions and re-analyze .

- Tautomerism/Resonance Effects : The hydroxyl group in pyridinols may exhibit tautomeric shifts; pH-dependent NMR studies can clarify .

Q. What strategies optimize regioselective bromination in polychlorinated pyridinols?

- Directing Effects : The hydroxyl group (-OH) acts as a strong ortho/para director. Use Lewis acids (e.g., ) to enhance selectivity during bromination .

- Steric Control : Bulkier brominating agents (e.g., ) favor less sterically hindered positions. Computational modeling (DFT) can predict reactive sites .

Q. How can thermal stability and degradation pathways of this compound be studied?

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures. For example, analogous halogenated pyridines degrade above 200°C .

- Controlled Desorption Experiments : Use ATD-GC/MS to identify volatile degradation products under varying temperatures .

- Accelerated Aging Studies : Expose the compound to elevated temperatures and analyze stability via HPLC-MS.

Q. What computational methods predict reactivity and electronic properties of this compound?

- DFT Calculations : Model HOMO-LUMO gaps, electrostatic potentials, and reaction intermediates. Studies on similar bromopyridines show good correlation between computed and experimental data .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on halogen displacement).

Methodological Best Practices

Q. What solvents and conditions are optimal for reactions involving this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated pyridines. Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic displacement of bromine .

- Storage : Store at 0–6°C under inert gas (Ar/N) to minimize hydrolysis or oxidation .

Data Contradiction and Validation

Q. How to resolve conflicting literature reports on synthetic yields?

- Reproducibility Checks : Replicate procedures with precise control of humidity, oxygen levels, and reagent purity.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) that may reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.